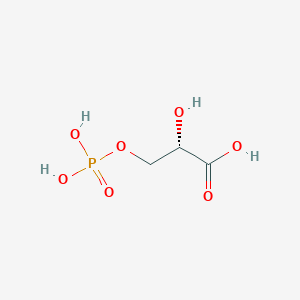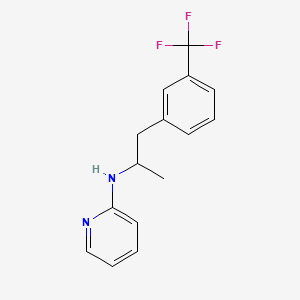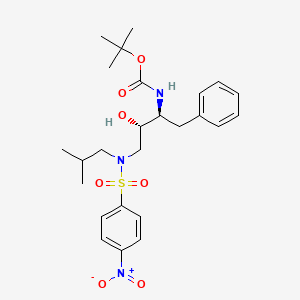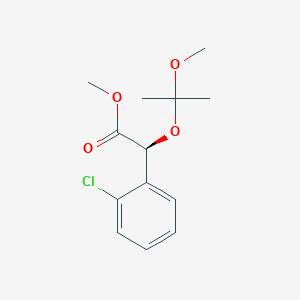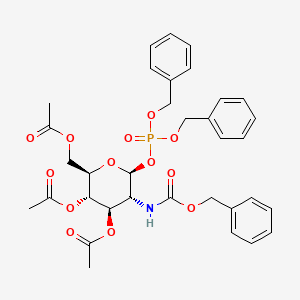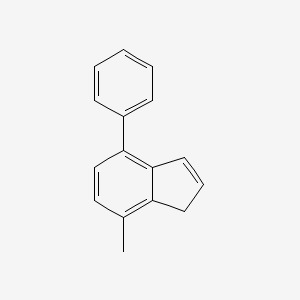
Me-Dfgal-gal-fgal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Me-Dfgal-gal-fgal typically involves the glycosylation of galactose derivatives. The process begins with the protection of hydroxyl groups on the galactose molecules to prevent unwanted reactions. The key step involves the introduction of fluorine atoms at specific positions on the galactose rings. This is achieved through the use of fluorinating agents under controlled conditions. The final step is the deprotection of the hydroxyl groups to yield the desired trisaccharide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Me-Dfgal-gal-fgal undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield galacturonic acid derivatives, while reduction can produce galactitol derivatives .
Aplicaciones Científicas De Investigación
Me-Dfgal-gal-fgal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for glycosylation processes.
Medicine: this compound is investigated for its potential as a diagnostic tool and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various formulations
Mecanismo De Acción
The mechanism of action of Me-Dfgal-gal-fgal involves its interaction with specific molecular targets, primarily enzymes involved in carbohydrate metabolism. The fluorine atoms in the compound enhance its binding affinity to these enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, including those related to energy production and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-galactopyranosyl(1-4)-O-glucopyranoside
- Methyl O-(3-deoxy-3-fluoro-galactopyranosyl)(1-6)-O-glucopyranosyl(1-4)-O-galactopyranoside
Uniqueness
Me-Dfgal-gal-fgal is unique due to the specific positioning of fluorine atoms on the galactose rings, which significantly alters its chemical properties and biological activity compared to other similar compounds. This uniqueness makes it a valuable tool in various research applications .
Propiedades
Número CAS |
97462-02-7 |
|---|---|
Fórmula molecular |
C19H32F2O14 |
Peso molecular |
522.4 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-6-[[(2R,3S,4S,5S,6R)-4-fluoro-3,5-dihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C19H32F2O14/c1-30-17-13(26)9(21)11(24)6(34-17)3-32-19-16(29)15(28)12(25)7(35-19)4-31-18-14(27)8(20)10(23)5(2-22)33-18/h5-19,22-29H,2-4H2,1H3/t5-,6-,7-,8+,9+,10+,11+,12+,13-,14-,15+,16-,17-,18-,19?/m1/s1 |
Clave InChI |
AIOFXJCEYHPDPG-YNYBLXBTSA-N |
SMILES isomérico |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC2[C@@H]([C@H]([C@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)F)O)O)O)O)O)F)O |
SMILES canónico |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)F)O)O)O)O)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


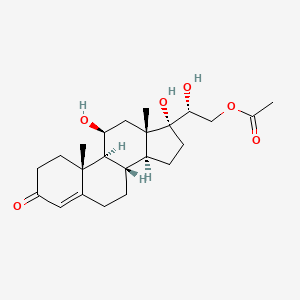
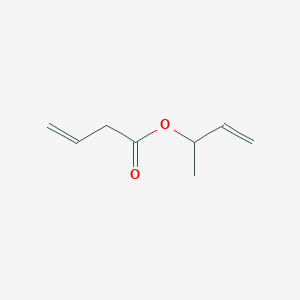
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
